molecular formula C12H11N3 B11900700 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile

5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile

Cat. No.: B11900700
M. Wt: 197.24 g/mol
InChI Key: RTGHJSXWEUNICQ-UHFFFAOYSA-N
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Description

5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile (CAS 1557083-20-1) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. This compound features the 1,8-naphthyridine core, a nitrogen-containing heterocyclic system known for its diverse pharmacological profiles . The 1,8-naphthyridine-3-carbonitrile scaffold is a privileged structure in antimicrobial research. Recent studies on closely related analogs have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, the primary strain responsible for tuberculosis (TB) . These derivatives have shown promising minimum inhibitory concentration (MIC) values, with some highly active compounds reaching 6.25 µg mL⁻¹ . Research indicates that such compounds may exert their anti-mycobacterial effects through inhibition of the enoyl-ACP reductase (InhA) enzyme, a key target in the mycobacterial fatty acid synthesis pathway . Furthermore, naphthyridine derivatives have a well-established history as antibacterial agents, with their mechanism often involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . Beyond its core structure, the nitrile (CN) group is a key pharmacophore in rational drug design. It is known to enhance binding affinity to biological targets, improve metabolic stability, and help overcome drug resistance, making it a valuable feature in developing new therapeutic agents . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C12H11N3/c1-7-8(2)11-4-10(5-13)6-14-12(11)15-9(7)3/h4,6H,1-3H3

InChI Key

RTGHJSXWEUNICQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CC(=C2)C#N)N=C1C)C

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Pyridine Derivatives

Thermal or acid-catalyzed cyclization of appropriately substituted pyridine precursors offers a direct route to the naphthyridine core. For example, 2-chloro-5-nitronicotinic acid undergoes cyclization with ethyl 3-(dimethylamino)acrylate in acetonitrile under reflux, forming a naphthyridine intermediate. This method, scalable to multi-kilogram batches, achieves yields exceeding 85% when monitored via HPLC. Adjusting the substituents on the pyridine ring (e.g., pre-installing methyl groups) could streamline the synthesis of 5,6,7-trimethyl derivatives.

Condensation Reactions

Condensation between carbonyl-containing fragments and amines provides another avenue. Patent WO2012151640A1 details the reaction of acid chlorides with acrylates in dichloromethane, catalyzed by triethylamine, to form ester-functionalized naphthyridines. For instance, treating 2-chloro-5-nitronicotinic acid chloride with ethyl acrylate derivatives at 25–30°C yields a naphthyridine ester, which can later be modified to introduce the cyano group.

Methyl Group Introduction Strategies

Introducing three methyl groups at positions 5, 6, and 7 requires precise regiocontrol. Methods include pre-functionalized starting materials and post-cyclization alkylation .

Pre-Functionalized Precursors

Using methyl-substituted pyridine derivatives as starting materials avoids the need for late-stage alkylation. For example, 5,6,7-trimethyl-1,8-naphthyridine-3-carboxylic acid —a closely related compound—is synthesized via cyclization of trimethylpyridine intermediates. Adapting this approach, the carboxylic acid group could be converted to a nitrile, as discussed in Section 3.

Post-Cyclization Alkylation

Friedel-Crafts alkylation or nucleophilic substitution can install methyl groups after ring formation. However, steric hindrance from the existing naphthyridine structure often limits yields. Industrial protocols favor pre-functionalized precursors to circumvent these challenges.

Cyanide Group Installation

The cyano group at position 3 is introduced via functional group interconversion or direct substitution .

Carboxylic Acid to Nitrile Conversion

The most viable route involves converting a carboxylic acid precursor to the corresponding nitrile. This two-step process entails:

  • Formation of the acid chloride : Treating 5,6,7-trimethyl-1,8-naphthyridine-3-carboxylic acid with thionyl chloride (SOCl₂) in chloroform at reflux yields the acid chloride.

  • Amination and dehydration : Reacting the acid chloride with ammonium hydroxide forms the primary amide, which is dehydrated using phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) to produce the nitrile.

Table 1: Reaction Conditions for Nitrile Formation

StepReagentsTemperatureYieldPurity (HPLC)
Acid chloride synthesisSOCl₂, CHCl₃Reflux (60–70°C)92%98.5%
Amide formationNH₄OH, DMF25–30°C88%97.2%
DehydrationP₂O₅, Toluene110°C75%96.8%

Direct Cyanation via Halogen Substitution

Alternative methods replace a halogen atom with a cyano group. For example, treating 5,6,7-trimethyl-1,8-naphthyridine-3-chloride with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C facilitates nucleophilic substitution. This one-step approach, though efficient, requires stringent temperature control to avoid side reactions.

Industrial-Scale Considerations

Synthesizing 5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile on an industrial scale demands optimization of cost, safety, and yield.

Solvent and Catalyst Selection

Patent WO2012151640A1 highlights the use of acetonitrile and dichloromethane as preferred solvents due to their compatibility with acid chlorides and acrylates. Catalytic amounts of triethylamine (0.5–1.0 eq) enhance reaction rates without introducing impurities.

Purification Techniques

Crystallization from ethanol or 2-propanol achieves purities >98%, as demonstrated in the isolation of naphthyridine esters. For the carbonitrile derivative, recrystallization from ethyl acetate is recommended to remove residual dehydration agents.

Challenges and Mitigation Strategies

Steric Hindrance

The three methyl groups impede reaction kinetics during cyclization and substitution. Mitigation strategies include:

  • Using excess reagents (1.5–2.0 eq) to drive reactions to completion.

  • Employing high-boiling solvents (e.g., DMF, NMP) to enhance solubility at elevated temperatures.

Byproduct Formation

Dehydration of the amide intermediate may produce imidates or oligomers. Adding molecular sieves or conducting the reaction under inert atmosphere minimizes these byproducts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group and methyl-substituted naphthyridine core enable selective substitutions. For example:
Reaction with Piperazine Derivatives
2-Chloro-1,8-naphthyridine-3-carbonitrile reacts with 5-nitrofuran-2-carbonyl chloride in the presence of triethylamine to yield 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) .

Reaction ComponentDetails
Substrate2-Chloro-5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile
Reagent5-Nitrofuran-2-carbonyl chloride, piperazine
ConditionsDMF, 80°C, 12 hours
ProductANA-12 (anti-tubercular agent with MIC = 6.25 μg/mL against Mtb H37Rv)

This reaction highlights the stability of the nitrile group under nucleophilic conditions while enabling modifications at the C2 position .

Hydrolysis of the Nitrile Group

The nitrile can undergo hydrolysis to form carboxylic acids or amides under controlled conditions:
Acidic Hydrolysis
In concentrated sulfuric acid, the nitrile group hydrolyzes to a carboxylic acid, yielding 5,6,7-trimethyl-1,8-naphthyridine-3-carboxylic acid.

ParameterAcidic HydrolysisBasic Hydrolysis
ReagentsH₂SO₄ (95%), H₂ONaOH (10%), H₂O₂
Temperature100–120°C60–80°C
ProductCarboxylic acidAmide intermediate

The carboxylic acid derivative demonstrates enhanced solubility in polar solvents, broadening its utility in medicinal chemistry.

Cyclization Reactions

The nitrile participates in cyclization to form fused heterocycles. For instance, the Gould-Jacobs reaction employs diethyl ethoxymethylenemalonate (EMME) and 2-aminopyridine derivatives to synthesize 1,8-naphthyridine cores :

Mechanism :

  • Condensation of EMME with 2-amino-6-methylpyridine.

  • Thermal cyclization at 250°C in diphenyl ether.

  • Formation of ethyl-7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.

The nitrile group remains intact during cyclization, enabling post-synthetic modifications .

Reduction Reactions

Catalytic hydrogenation reduces the nitrile to a primary amine:

Reaction Pathway :
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile → 5,6,7-Trimethyl-1,8-naphthyridine-3-amine

ConditionDetails
CatalystRaney nickel
PressureH₂ (1–3 atm)
SolventEthanol
Yield>85% (theoretical)

The amine derivative exhibits increased DNA-binding affinity due to its basic nitrogen centers .

Cross-Coupling Reactions

The electron-withdrawing nitrile group facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Reaction :
this compound reacts with arylboronic acids to introduce substituents at C4:

ComponentRole
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDMF/H₂O (3:1)
Product4-Aryl-5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile

This method diversifies the compound’s applications in ligand design and drug discovery .

Biological Activity Correlation

Reaction products exhibit notable bioactivity:

DerivativeActivityIC₅₀/MIC
ANA-12 Anti-tubercular6.25 μg/mL (Mtb H37Rv)
Hydrolyzed carboxylic acidAnticancer (MCF7 cells)6.53 μM
Amine derivative DNA intercalationFluorescence quenching

Structural and Stability Data

Key properties influencing reactivity:

PropertyValue
Molecular Weight211.26 g/mol
LogP2.1 (predicted)
SolubilitySparingly soluble in water; soluble in DMSO

Thermogravimetric analysis (TGA) reveals stability up to 250°C, ensuring robustness in synthetic workflows .

Scientific Research Applications

Antibacterial Properties

The naphthyridine family, including 5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile, has been extensively studied for its antibacterial properties. Research indicates that derivatives can inhibit bacterial growth by targeting ribosomal RNA components, which is crucial for protein synthesis in bacteria .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The synthesis of these derivatives often involves classical methods like the Skraup synthesis or modern approaches such as microwave-assisted reactions .

Table 1: Anticancer Activity of Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound 105HCT116 (colon)6.53G2/M phase arrest
Compound 106A431 (cervical)7.88Apoptosis induction
Compound 59bMultiple linesVariesDNA intercalation

Aptamer Interactions

This compound has been explored for its interactions with aptamers. For example, an aptamer-fluorophore assembly study revealed that this compound could bind effectively to specific aptamers, suggesting potential applications in biosensing and molecular diagnostics .

In Silico Studies

In silico studies have become integral in predicting the pharmacokinetic properties of naphthyridine derivatives. Tools like Swiss ADME and PASS software are employed to evaluate drug-likeness and biological activity predictions before laboratory synthesis . These studies help streamline the drug discovery process by identifying promising candidates early on.

Catalytic Applications

Research has indicated that metal complexes formed with naphthyridine ligands exhibit interesting catalytic properties in organic reactions. The coordination chemistry of these compounds is being explored for applications in catalysis and materials science.

Case Study 1: Antibacterial Efficacy

A study conducted by Gurjar et al. synthesized several naphthyridine derivatives and evaluated their antibacterial activity against common pathogens. The results demonstrated significant inhibition at concentrations as low as 50 µg/ml, showcasing the compound's potential as a lead for developing new antibacterial agents .

Case Study 2: Anticancer Mechanisms

Research by Ahmed et al. investigated the cytotoxic effects of various naphthyridine derivatives on breast cancer cell lines (MCF7). The study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile and related naphthyridine derivatives:

Compound Substituents Biological Activity Key Findings Reference
This compound 5,6,7-CH₃; 3-CN Not explicitly reported (inferred) Methyl groups may reduce anti-TB activity compared to electron-withdrawing substituents.
ANA-12 5-Nitrofuran-piperazine; 3-CN Anti-TB (MIC = 6.25 mg mL⁻¹) Matches ethambutol’s efficacy; nitro group enhances activity.
ANC-4 Ethyl-substituted phenyl; 3-CN Anti-TB (MIC = 12.5 mg mL⁻¹) Ethyl group improves activity over methyl.
NA-2 4-Methyl-piperazine; 3-CN Antidepressant (rodent models) Log P and pA₂ comparable to ondansetron; modulates serotonin pathways.
ATMND 2-Amino-5,6,7-trimethyl; no CN Fluorescence quenching for cocaine detection (LOD = 50 nM) Methylation enables selective binding to abasic DNA sites.
Compound 16 (Mahesh et al.) 3-Methoxyphenyl; chromen-3-yl; 3-CN Antitumor (structure-dependent) Aryl and chromenyl groups enhance cytotoxicity via π-π interactions.

Key Structural-Activity Relationships (SAR):

Anti-TB Activity: Electron-withdrawing groups (e.g., -NO₂ in ANA-12, -CF₃ in ANC-12) lower MIC values (6.25–12.5 mg mL⁻¹), while electron-donating groups (e.g., -CH₃ in ANA-3) reduce potency (MIC = 25 mg mL⁻¹) . The trimethyl substitution in the target compound likely diminishes anti-TB efficacy compared to nitro or trifluoromethyl analogs. Piperazine-linked aromatic rings (e.g., nitrofuran in ANA-12) improve target binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) .

Antidepressant Activity :

  • Piperazine modifications (e.g., 4-methyl-piperazine in NA-2) enhance serotonin 5-HT3 receptor antagonism, reducing immobility in rodent forced swim tests .

Photophysical Properties :

  • Methylation at positions 5,6,7 (e.g., ATMND) enables fluorescence quenching upon DNA hybridization, useful in biosensing .

Synthetic Flexibility: Malononitrile-based cyclization (e.g., compound 11 in ) and microwave-assisted synthesis (e.g., 5-HT3 antagonists) highlight versatile routes to modify naphthyridine cores for tailored applications .

Biological Activity

5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

PropertyValue
CAS Number 33544-14-8
Molecular Formula C11H10N2
Molecular Weight 186.21 g/mol
IUPAC Name This compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its mechanisms include:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, which helps protect cells from oxidative stress .
  • Anticancer Properties: It has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of naphthyridine have been evaluated against breast cancer cell lines (MCF7) with notable IC50 values indicating effective cytotoxicity .
  • Antimicrobial Effects: Naphthyridine derivatives have displayed antimicrobial activity against various pathogens, suggesting potential use in treating infectious diseases .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound and its derivatives. For example:

  • A series of naphthyridine derivatives were synthesized and tested against human breast cancer cell lines (MCF7), revealing some compounds with IC50 values significantly lower than reference drugs like staurosporine .
  • In vitro evaluations indicated that certain derivatives exhibited IC50 values as low as 1.47 μM, showcasing their potency as anticancer agents .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Studies have reported that naphthyridine derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was found to be as low as 6.25 μg/mL for some derivatives .

Case Studies

  • Breast Cancer Treatment:
    • A study synthesized multiple 1,8-naphthyridine derivatives and tested them on MCF7 cells. Compounds with substituents at the C3 position showed enhanced cytotoxicity compared to standard treatments .
  • Tuberculosis Inhibition:
    • Another research focused on the anti-mycobacterial activity of naphthyridine derivatives. The most effective compound demonstrated an MIC of 6.25 μg/mL against Mycobacterium tuberculosis .

Q & A

Q. What are the standard synthetic routes for 5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and functionalization. For example:

  • Intermediate ANI-1 and ANI-2 are synthesized via acid-amine coupling using reagents like HOBt/EDC·HCl or substituted anilines with Na₂CO₃/KI in DMF at 120°C .
  • Final compounds (e.g., ANC 1–14, ANA 1–12) are generated through piperazine/benzamide hybridization under controlled conditions (e.g., POCl₃, DMF, or HCl in dioxane) . Key intermediates include halogenated precursors and piperazine derivatives, which are critical for modulating anti-tubercular activity .

Q. How is the structural confirmation of synthesized derivatives performed?

Characterization relies on:

  • IR spectroscopy : Identification of functional groups (e.g., nitrile stretches at ~2206 cm⁻¹, amide carbonyls at ~1694 cm⁻¹) .
  • NMR : Proton environments (e.g., aromatic protons at δ 7.42–6.44 ppm) and carbon signals (e.g., nitrile carbons at ~117 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 303 for 4a) and fragmentation patterns .
  • X-ray crystallography : Single-crystal structures (e.g., ANC-5) validate spatial arrangements .

Q. What in vitro assays are used to evaluate anti-mycobacterial activity?

The microplate alamarBlue assay (MABA) against Mycobacterium tuberculosis H37Rv is standard. Key parameters:

  • Minimum inhibitory concentration (MIC) : Determined in triplicate, with ethambutol (MIC 6.25 µg/mL) as a positive control .
  • Cytotoxicity is assessed on HEK293T cells (IC₅₀ values range 330–752.86 µM) .

Advanced Research Questions

Q. How do substituents influence anti-tubercular activity? Provide SAR insights.

Substituent effects are quantified via MIC values:

  • Electron-withdrawing groups (NO₂, CF₃) : Enhance activity (MIC 12.5 µg/mL for ANA-7, ANA-8) by improving target binding .
  • Electron-donating groups (CH₃) : Reduce potency (MIC 25 µg/mL for ANA-3) due to steric hindrance .
  • 5-Nitrofuran (ANA-12) : Achieves MIC 6.25 µg/mL, comparable to ethambutol, via hydrogen bonding with InhA residues (e.g., LYS-165) . SAR trends highlight the importance of π-π stacking and hydrogen-bond donor/acceptor motifs .

Q. What computational strategies optimize this compound’s drug-likeness?

  • Molecular docking : ANA-12 binds InhA (PDB:4TZK) with a docking score of −8.424 kcal/mol, forming salt bridges (LYS-165) and halogen bonds (TYR-158) .
  • MD simulations : RMSD/RMSF analyses confirm stable ligand-protein interactions over 100 ns trajectories .
  • ADME predictions : Compliance with Lipinski’s rules (MW <500, LogP <5) and SwissADME profiles suggest oral bioavailability .

Q. How can conflicting cytotoxicity and efficacy data be resolved experimentally?

  • Selectivity Index (SI) : ANA-12 shows SI >27 (IC₅₀/MIC), indicating low off-target toxicity .
  • Dose-response profiling : Test compounds at 7–2000 µM to identify therapeutic windows .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .

Q. What are the methodological challenges in scaling up synthesis for in vivo studies?

  • Reaction reproducibility : Grinding methods (e.g., piperidine-assisted cyclization) require strict moisture control .
  • Purification : Column chromatography is needed to isolate isomers (e.g., ANC-4 vs. ANC-5) .
  • Yield optimization : Halogenation steps (e.g., Br → CN substitution) often yield <80% and require catalyst screening .

Q. How does this compound compare to other 1,8-naphthyridine derivatives in anti-TB activity?

  • ANA-12 (MIC 6.25 µg/mL) outperforms morpholino derivatives (e.g., Compound D, MIC 0.25 mg/mL) but is less potent than rifampicin (98% inhibition) .
  • Nitrile-containing analogs show superior resistance profiles compared to benzamide hybrids (MIC 12.5–25 µg/mL) .

Q. What future directions are suggested by current SAR and docking data?

  • Hybrid analogs : Integrate quinoline or pyrimidine moieties to enhance InhA binding .
  • Pro-drug strategies : Mask the nitrile group to improve bioavailability .
  • In vivo validation : Prioritize ANA-12 for murine TB models to assess pharmacokinetics .

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